molecular formula C7H5ClF3NO2S B1168204 8-Chloro-3-(phenylsulfonyl)quinoline CAS No. 1429304-29-9

8-Chloro-3-(phenylsulfonyl)quinoline

Cat. No.: B1168204
CAS No.: 1429304-29-9
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-(phenylsulfonyl)quinoline is a chemical compound for Research Use Only, not for diagnostic or therapeutic use. This specialized quinoline derivative is designed as a key synthetic intermediate for researchers in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, historically central to the development of antimalarial agents . The specific structural features of this compound—including the 8-chloro substituent and the phenylsulfonyl group at the 3-position—make it a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel hybrid molecules or to explore structure-activity relationships (SAR), particularly in the search for new anti-infective agents . Its mechanism of action in any resulting lead compound would be contingent on the final structure, but may involve interference with heme metabolism in parasites, a pathway known for other chloroquinoline derivatives . This chemical offers scientists a valuable tool for constructing compound libraries aimed at hitting biological targets in diseases like malaria, where quinoline-based drugs such as chloroquine have shown efficacy by inhibiting heme polymerase in malarial trophozoites .

Properties

IUPAC Name

3-(benzenesulfonyl)-8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNABDNOXXMVHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(phenylsulfonyl)quinoline typically involves the reaction of 8-chloroquinoline with benzenesulfinic acid sodium salt. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 8-chloroquinoline is reacted with benzenesulfinic acid sodium salt in the presence of a palladium catalyst, such as palladium(II) chloride, and a base, such as triethylamine, in an inert atmosphere .

Industrial Production Methods

Industrial production of 8-Chloro-3-(phenylsulfonyl)quinoline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Chloro-3-(phenylsulfonyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-3-(phenylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

(a) 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline
  • Structure: Chlorine at position 8 is replaced with an acetamino group (-NHCOCH₃), while the sulfonyl group is substituted with 4-chlorophenyl.
  • Synthesis : Requires multi-step reactions involving bromination, thiolation, and oxidation .
  • This modification may alter solubility and target binding in medicinal applications.
(b) 8-Chloro-3-(4-morpholinylsulfonyl)quinoline (D9)
  • Structure : The phenylsulfonyl group is replaced with a morpholine-sulfonyl moiety.
  • Synthesis : Achieved via nucleophilic substitution using morpholine .
(c) N,N-Dimethyl-3-(phenylsulfonyl)quinoline-8-amine
  • Structure: Chlorine at position 8 is replaced with a dimethylamino group (-N(CH₃)₂).
  • Biological Activity : Exhibits potent 5-HT₆ receptor antagonism (IC₅₀ = 0.4 nM) .
  • Impact: The dimethylamino group’s electron-donating nature enhances receptor affinity but may reduce metabolic stability compared to chlorine’s electron-withdrawing effect .

Electronic and Steric Effects

  • Chlorine vs. Fluoro or Methyl Substitutions: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine or methyl groups increase steric hindrance and stabilize the quinoline ring via inductive effects . Fluorine substitution (e.g., 8-fluoroquinoline derivatives) reduces steric bulk but may decrease metabolic stability due to weaker C-F bond strength .
  • Sulfonyl Group Variations: Phenylsulfonyl: Enhances lipophilicity and π-π stacking interactions in biological targets.

Physicochemical Properties

Property 8-Chloro-3-(phenylsulfonyl)quinoline 3-Methylquinoline-8-sulfonyl chloride 8-Hydroxyquinoline-5-sulfonic acid
Molecular Weight 303.75 g/mol 256.71 g/mol 225.22 g/mol
Solubility Moderate (lipophilic) Low (reactive sulfonyl chloride) High (polar sulfonic acid)
Key Functional Groups Cl, Ph-SO₂ CH₃, SO₂Cl OH, SO₃H
Applications Drug intermediate Synthetic intermediate Metal chelation, antimicrobials

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-chloro-3-(phenylsulfonyl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 8-chloroquinoline derivatives. For example, sulfonyl chloride intermediates (e.g., 8-chloro-3-quinolinesulfonyl chloride) react with nucleophiles like piperidine or phenyl groups under argon at 0–5°C, followed by warming to ambient temperature. Key factors include solvent choice (dichloromethane), stoichiometric control of amines, and purification via chromatography . Yields range from 51% to 64%, depending on steric and electronic effects of substituents.

Q. How is the structural integrity of 8-chloro-3-(phenylsulfonyl)quinoline validated post-synthesis?

  • Methodological Answer : Characterization employs 1^1H/13^13C NMR to confirm substitution patterns (e.g., chloro and sulfonyl groups at positions 8 and 3), IR spectroscopy for functional group identification (e.g., sulfonyl S=O stretches at ~1338 cm1^{-1}), and HRMS for molecular ion verification (e.g., [M+H]+^+ peaks) . X-ray crystallography or computational modeling may resolve ambiguities in regioselectivity.

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting quinoline-related pathways:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • CNS Applications : Radioligand binding assays for serotonin/dopamine receptors, given structural similarities to CNS-active quinoline derivatives .

Q. How does the phenylsulfonyl group affect reactivity compared to other sulfonamide derivatives?

  • Methodological Answer : The phenylsulfonyl group enhances electrophilicity at the quinoline C3 position, facilitating nucleophilic aromatic substitution (SNAr) with amines or alkoxides. This contrasts with aliphatic sulfonamides (e.g., piperidinylsulfonyl), where steric hindrance may reduce reaction rates .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the quinoline core?

  • Methodological Answer : Use directing groups (e.g., sulfonyl) to bias electrophilic substitution. For SNAr reactions, polar aprotic solvents (DMF, dioxane) and palladium catalysts (e.g., Pd2_2(dba)3_3) improve selectivity for C3 modifications. Microwave-assisted synthesis (125°C, 0.25 h) accelerates cross-coupling reactions .

Q. How do electronic effects of substituents modulate biological activity?

  • Methodological Answer : Computational studies (DFT, molecular docking) correlate substituent electronegativity with target binding. For example:

  • Chloro at C8 : Enhances lipophilicity, improving membrane permeability.
  • Phenylsulfonyl at C3 : Stabilizes π-π stacking with aromatic residues in enzyme active sites .
    • Validate via SAR studies by synthesizing analogs (e.g., replacing phenylsulfonyl with morpholinylsulfonyl) .

Q. What analytical techniques resolve contradictions in reported reaction outcomes?

  • Methodological Answer : Discrepancies in yields or byproducts often arise from trace moisture or oxygen. Mitigate via:

  • Inert Atmosphere : Rigorous argon/nitrogen purging during sulfonylation .
  • HPLC-MS Monitoring : Track intermediates in real-time to identify side reactions (e.g., hydrolysis of sulfonyl chloride) .

Q. How does 8-chloro-3-(phenylsulfonyl)quinoline compare to fluorinated quinoline derivatives in drug discovery?

  • Methodological Answer : Fluorine at C8 (e.g., 8-fluoro-4-chloroquinoline) increases metabolic stability but reduces electrophilicity. Comparative studies show phenylsulfonyl derivatives exhibit stronger enzyme inhibition (e.g., kinase targets) due to bulkier substituents .

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